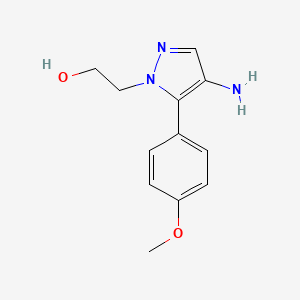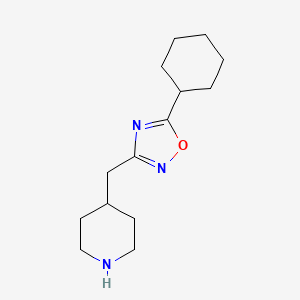![molecular formula C6H7N3 B15055019 1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
1,5-Dihydroimidazo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroimidazo[1,2-a]pyrazine is a nitrogenous heterocyclic compound that features a fused ring system comprising both imidazole and pyrazine rings. This compound is structurally significant due to its resemblance to purine, a fundamental component of nucleic acids. The unique structure of this compound has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and antimalarial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroimidazo[1,2-a]pyrazine typically involves cyclocondensation reactions. One common method includes the reaction of 2,3-diaminomaleonitrile with ketones and isocyanides, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of acyl (bromo)acetylenes and propargylamine, which undergoes intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
1,5-Dihydroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzyme inhibition and as a potential antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydroimidazo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
1,5-Dihydroimidazo[1,2-a]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in their biological activities and applications.
Imidazo[1,5-a]pyridines: Known for their luminescent properties and versatility in various research areas.
Imidazo[1,2-a]pyrimidines: These compounds are widely studied for their synthetic methodologies and functionalizations.
The uniqueness of this compound lies in its diverse pharmacological activities and its potential for use in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H7N3 |
|---|---|
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
1,5-dihydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H7N3/c1-3-9-4-2-8-6(9)5-7-1/h1-2,4-5,8H,3H2 |
Clave InChI |
FLSBDLZBWDJQRK-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC=C2N1C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)

![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B15054950.png)
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)




![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15055003.png)





